molecular formula C21H27NO4 B1235481 Nalbuphine CAS No. 20594-83-6

Nalbuphine

Katalognummer B1235481
CAS-Nummer: 20594-83-6
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: NETZHAKZCGBWSS-CEDHKZHLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nalbuphine is a synthetic opioid agonist-antagonist analgesic of the phenanthrene series . It is used to relieve moderate to severe pain, and may also be given before and after surgery or with general anesthesia before an operation . It may also be used to relieve pain during childbirth . Nalbuphine belongs to the group of medicines called narcotic analgesics (pain medicines) .


Synthesis Analysis

While specific synthesis details for Nalbuphine were not found, it is known that Nalbuphine is a semi-synthetic opioid, meaning it is synthesized from naturally occurring opiates .


Molecular Structure Analysis

Nalbuphine has a molecular formula of C21H27NO4 . It is chemically related to both the widely used opioid antagonist, naloxone, and the potent opioid analgesic, oxymorphone .


Chemical Reactions Analysis

While specific chemical reactions involving Nalbuphine were not found, it is known that Nalbuphine is metabolized by the liver and excreted by the kidneys .


Physical And Chemical Properties Analysis

Nalbuphine hydrochloride is soluble in H2O (35.5 mg/mL @ 25oC) and ethanol (0.8%); insoluble in CHCl3 and ether . Nalbuphine hydrochloride has pKa values of 8.71 and 9.96 .

Wissenschaftliche Forschungsanwendungen

Opioid Receptor Research

Nalbuphine, as a partial opiate agonist and opiate antagonist, has contributed significantly to the understanding of opiate receptors. Schneider, Bunge, and Heinrich (1990) discussed its role in the historical development of opiate applications, highlighting its potential in developing opioids without respiratory depressant and addictive effects (Schneider, Bunge, & Heinrich, 1990).

Animal Welfare in Research

In animal research, particularly in studies involving sepsis, nalbuphine is used to improve welfare by providing potent analgesia. Jeger et al. (2017) demonstrated its efficacy in a long-term rat model of sepsis, enhancing animal welfare without significantly affecting heart rate (Jeger et al., 2017). Similarly, Narver (2015) explored its use in research mice, noting its effectiveness in ameliorating both somatic and visceral pain without antagonizing prostaglandins (Narver, 2015).

Pharmacology and Therapeutic Efficacy

Nalbuphine's pharmacological properties and therapeutic efficacy have been extensively reviewed. Errick and Heel (1983) discussed its equivalence to morphine in analgesic activity and its satisfactory anaesthesia in a balanced anaesthesia technique. They also highlighted its relatively low abuse potential compared to other analgesics (Errick & Heel, 1983).

Paediatric Anaesthesia

In paediatric anaesthesia, nalbuphine is valued for its analgesic and sedative effects. Kubica-Cielińska and Zielińska (2015) noted its use in premedication, sedation during diagnostic procedures, and postoperative pain treatment in children, emphasizing its safety and lower incidence of nausea and vomiting (Kubica-Cielińska & Zielińska, 2015).

Abuse Potential and Interaction with Other Opioids

Nalbuphine's interaction with other opioids and its potential for abuse have been subjects of research. For example, Jasinski and Mansky (1972) evaluated its abuse potential, finding it comparable to pentazocine but with less nalorphine-like effects (Jasinski & Mansky, 1972).

Safety And Hazards

Nalbuphine injection may cause serious or life-threatening breathing problems, especially during the first 24 to 72 hours of treatment and any time the dose is increased . It may also cause sedation, sweatiness, clamminess, nausea, vomiting, dizziness, vertigo, dry mouth, and headache . It is advised not to breathe dust/fume/gas/mist/vapours/spray, and not to get in eyes, on skin, or on clothing .

Zukünftige Richtungen

As part of ongoing efforts to address the nation’s opioid crisis, there are several updates being made to the prescribing information of opioid pain medicines, including Nalbuphine . These changes are being made to provide additional guidance for safe use of these drugs while also recognizing the important benefits when used appropriately .

Eigenschaften

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,15-16,19,23-25H,1-3,6-11H2/t15-,16+,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETZHAKZCGBWSS-CEDHKZHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23277-43-2 (hydrochloride)
Record name Nalbuphine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020594836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023345
Record name Nalbuphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nalbuphine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.09e+00 g/L
Record name Nalbuphine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nalbuphine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action is unknown, but is believed to interact with an opiate receptor site in the CNS (probably in or associated with the limbic system). The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms. Nalbuphine is thought primarily to be a kappa agonist. It is also a partial mu antagonist analgesic, with some binding to the delta receptor and minimal agonist activity at the sigma receptor.
Record name Nalbuphine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nalbuphine

CAS RN

20594-83-6
Record name Nalbuphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20594-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalbuphine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020594836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalbuphine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nalbuphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nalbuphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALBUPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2T84IQI2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nalbuphine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230 °C (hydrochloride salt)
Record name Nalbuphine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nalbuphine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nalbuphine
Reactant of Route 2
Nalbuphine
Reactant of Route 3
Nalbuphine
Reactant of Route 4
Nalbuphine
Reactant of Route 5
Reactant of Route 5
Nalbuphine
Reactant of Route 6
Nalbuphine

Citations

For This Compound
21,100
Citations
WK Schmidt, SW Tam, GS Shotzberger… - Drug and alcohol …, 1985 - Elsevier
NALBUPHINE* Nalbuphine is a potent analgesic with a low side effect … Nalbuphine is a potent analgesic with a low side effect and dependence profile in animals and man. Nalbuphine …
Number of citations: 274 www.sciencedirect.com
JK Errick, RC Heel - Drugs, 1983 - Springer
… evident for nalbuphine and morphine, or pentazocine, with nalbuphine showing a slightly longer duration of analgesic effect than morphine. In postoperative patients, nalbuphine was …
Number of citations: 166 link.springer.com
RR Miller - American journal of hospital pharmacy, 1980 - academic.oup.com
… by usual therapeutic doses of nalbuphine is equivalent to that of morphine; at higher than usual doses, nalbuphine produces less respiratory depression. Nalbuphine has few effects on …
Number of citations: 93 academic.oup.com
DR Jasinski, PA Mansky - Clinical Pharmacology & …, 1972 - Wiley Online Library
… Chronic administration of nalbuphine produces physical … nalbuphine has an abuse potential which approximates that of pentazocine, but equianalgesic doses of nalbuphine …
Number of citations: 175 ascpt.onlinelibrary.wiley.com
M Logash, P Pokotylo, B Zboina… - Medical Studies/Studia …, 2017 - termedia.pl
… of properties to block the -receptors in nalbuphine can cause withdrawal symptoms. The same … [8], nalbuphine is recommended for weak to moderately severe pain. Nalbuphine is not …
Number of citations: 16 www.termedia.pl
A Romagnoli, AS Keats - Clinical Pharmacology & …, 1980 - Wiley Online Library
… In a separate study of 10 subjects nalbuphine was administered in 10 mg/70 kg increments … to apply to nalbuphine . The respiratory depression of nalbuphine was readily antagonized …
Number of citations: 277 ascpt.onlinelibrary.wiley.com
CG Pick, D Paul, GW Pasternak - Journal of Pharmacology and …, 1992 - Citeseer
… Further increases in the dose of nalbuphine … Tolerance to each drug was seen by the 5th day: nalbuphine … was plotted from from the data in A along with the ED values for nalbuphine …
Number of citations: 104 citeseerx.ist.psu.edu
RG Jannuzzi - The Clinical Journal of Pain, 2016 - ingentaconnect.com
… pruritus, including nalbuphine. However, it is not known whether nalbuphine offers greater … Methods: A systematic search of studies assessing treatment efficacy of nalbuphine was …
Number of citations: 120 www.ingentaconnect.com
MW Gunion, AM Marchionne, CTM Anderson - Acute pain, 2004 - Elsevier
… Here we review use of the mixed opioid agonist–antagonist nalbuphine in opioid analgesia with … to determine whether nalbuphine might be a useful addition to his/her pharmacopoeia. …
Number of citations: 108 www.sciencedirect.com
C Schmauss, C Doherty, TL Yaksh - European journal of pharmacology, 1982 - Elsevier
Nalbuphine (0.1–200 μg), unlike morphine (0.1–10 /gmg) administered intrathecally had no effect on the tail flick or hot plate response latencies. In contrast, both intrathecal nalbuphine …
Number of citations: 81 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.